R547

Catalog No.
S540931
CAS No.
741713-40-6
M.F
C18H21F2N5O4S
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R547

CAS Number

741713-40-6

Product Name

R547

IUPAC Name

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone

Molecular Formula

C18H21F2N5O4S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24)

InChI Key

JRNJNYBQQYBCLE-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

R547; R 547; R-547; Ro4584820; Ro-4584820; Ro 4584820.

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C

Description

The exact mass of the compound (4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone is 441.12823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Potential for Kinase Inhibition: The structure of the molecule suggests potential for kinase inhibition, particularly Cyclin-dependent kinases (Cdks). Cdks are a family of enzymes involved in cell cycle regulation. However, there is no published research directly investigating this compound's effect on Cdks.
  • Availability for Research: The compound can be purchased from some chemical suppliers, which suggests potential use in research applications [].

R547, also known as Ro 4584820, is a diaminopyrimidine compound characterized by the molecular formula C18H21F2N5O4S and a molecular weight of approximately 441.45 g/mol. It is recognized as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4 with inhibition constants (Ki) in the low nanomolar range (2 nM for CDK1, 3 nM for CDK2, and 1 nM for CDK4) . R547 has shown significant potential in the treatment of various solid tumors due to its ability to inhibit tumor cell proliferation and induce cell cycle arrest .

R547 acts as a potent inhibitor of CDKs, a family of enzymes that play a critical role in cell cycle progression. These enzymes are often deregulated in cancer cells, leading to uncontrolled cell division. R547 binds to the ATP-binding pocket of CDKs, preventing them from binding to ATP, a crucial energy molecule needed for their activity. This effectively halts cell cycle progression and can lead to cancer cell death.

An X-ray crystallographic study confirmed the binding mode of R547 to CDK2, providing structural insights into its mechanism of action.

As R547 was a pre-clinical drug candidate, detailed safety information is not widely available. However, the presence of a sulfonyl group suggests potential for gastrointestinal irritation if ingested []. Additionally, as with most organic compounds, R547 may be flammable and should be handled with appropriate precautions in a laboratory setting.

R547 functions primarily through competitive inhibition of ATP binding to cyclin-dependent kinases. The compound effectively disrupts the phosphorylation processes that are critical for cell cycle progression. Specifically, it reduces the phosphorylation of the retinoblastoma protein at key sites, leading to cell cycle arrest at the G1 and G2 phases . This mechanism is crucial for its antitumor activity, as it hampers the proliferation of cancer cells.

R547 exhibits notable biological activity, particularly in its ability to inhibit the growth of various human tumor cell lines. In vitro studies have demonstrated that R547 has an IC50 value as low as 0.08 µM against the HCT116 colorectal cancer cell line . The compound has been shown to be effective across a wide range of tumor types, regardless of multidrug resistance status or p53 mutations, making it a promising candidate for cancer therapy .

In vivo studies have confirmed its efficacy in tumor xenograft models, where it significantly inhibited tumor growth by up to 95% without causing overt toxicity . This suggests that R547 could be a viable option for clinical applications in oncology.

The synthesis of R547 involves several steps typical for diaminopyrimidine derivatives. While specific synthetic routes are proprietary or not extensively detailed in public literature, it generally includes:

  • Formation of the pyrimidine core: The initial step typically involves constructing the pyrimidine ring through condensation reactions.
  • Introduction of functional groups: Subsequent reactions introduce amino groups and other substituents essential for biological activity.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels suitable for pharmacological testing.

R547's primary application lies in oncology as an antitumor agent. Its selective inhibition of cyclin-dependent kinases positions it as a potential treatment for various solid tumors, including colorectal, lung, breast, and prostate cancers . Moreover, its ability to induce apoptosis and cell cycle arrest makes it a candidate for combination therapies with other anticancer agents.

Interaction studies have focused on R547's selectivity towards cyclin-dependent kinases compared to other kinases. It has been shown to be inactive against over 120 unrelated kinases, which underscores its specificity . This selectivity is advantageous in reducing off-target effects commonly associated with broader kinase inhibitors.

R547 shares similarities with several other compounds that act as cyclin-dependent kinase inhibitors. Here are some notable examples:

Compound NameMolecular FormulaSelectivityNotable Features
PalbociclibC23H29N7O3CDK4/6Approved for breast cancer treatment; inhibits CDK6 more selectively.
RibociclibC23H29N7O3CDK4/6Similar structure to Palbociclib; used in combination therapies for breast cancer.
AbemaciclibC23H29N7O3CDK4/6Approved for breast cancer; offers continuous dosing regimen advantages.

Uniqueness of R547

R547 stands out due to its potent inhibition of CDK1 alongside CDK2 and CDK4, making it effective across various tumor types irrespective of resistance mechanisms . Its unique structural features contribute to its high selectivity and low toxicity profile compared to other compounds in the same class.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

441.12823167 g/mol

Monoisotopic Mass

441.12823167 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T61871RKRI

Pharmacology

CDK Inhibitor R547 is an orally bioavailable diaminopyrimidine compound and a cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. CDKs are ATP-dependent serine/threonine kinases that are important regulators of cell cycle progression and are frequently overexpressed in cancerous cells. R547 selectively binds to and inhibits CDKs, especially CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1. The inhibition of CDKs results in cell cycle arrest, inhibition of tumor cell proliferation, and induction of apoptosis. By inhibiting CDK activity, R547 also reduces phosphorylation of the retinoblastoma (Rb) protein, thereby preventing activation of transcription factor E2F and leading to further suppression of tumor cell proliferation.

Other CAS

741713-40-6

Wikipedia

R-547

Dates

Modify: 2023-08-15
1: Sawant RR, Jhaveri AM, Koshkaryev A, Zhu L, Qureshi F, Torchilin VP. Targeted transferrin-modified polymeric micelles: enhanced efficacy in vitro and in vivo in ovarian carcinoma. Mol Pharm. 2014 Feb 3;11(2):375-81. doi: 10.1021/mp300633f. Epub 2013 Dec 19. PubMed PMID: 24325630.
2: Martin F, Thomson TM, Sewer A, Drubin DA, Mathis C, Weisensee D, Pratt D, Hoeng J, Peitsch MC. Assessment of network perturbation amplitudes by applying high-throughput data to causal biological networks. BMC Syst Biol. 2012 May 31;6:54. doi: 10.1186/1752-0509-6-54. PubMed PMID: 22651900; PubMed Central PMCID: PMC3433335.
3: Sangwan M, McCurdy SR, Livne-Bar I, Ahmad M, Wrana JL, Chen D, Bremner R. Established and new mouse models reveal E2f1 and Cdk2 dependency of retinoblastoma, and expose effective strategies to block tumor initiation. Oncogene. 2012 Nov 29;31(48):5019-28. doi: 10.1038/onc.2011.654. Epub 2012 Jan 30. PubMed PMID: 22286767.
4: Cohen-Solal KA, Merrigan KT, Chan JL, Goydos JS, Chen W, Foran DJ, Liu F, Lasfar A, Reiss M. Constitutive Smad linker phosphorylation in melanoma: a mechanism of resistance to transforming growth factor-β-mediated growth inhibition. Pigment Cell Melanoma Res. 2011 Jun;24(3):512-24. doi: 10.1111/j.1755-148X.2011.00858.x. Epub 2011 Apr 28. PubMed PMID: 21477078; PubMed Central PMCID: PMC3108265.
5: DePinto W, Chu XJ, Yin X, Smith M, Packman K, Goelzer P, Lovey A, Chen Y, Qian H, Hamid R, Xiang Q, Tovar C, Blain R, Nevins T, Higgins B, Luistro L, Kolinsky K, Felix B, Hussain S, Heimbrook D. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. Mol Cancer Ther. 2006 Nov;5(11):2644-58. PubMed PMID: 17121911.
6: Chu XJ, DePinto W, Bartkovitz D, So SS, Vu BT, Packman K, Lukacs C, Ding Q, Jiang N, Wang K, Goelzer P, Yin X, Smith MA, Higgins BX, Chen Y, Xiang Q, Moliterni J, Kaplan G, Graves B, Lovey A, Fotouhi N. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. J Med Chem. 2006 Nov 2;49(22):6549-60. PubMed PMID: 17064073.

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